3-{5-[2-(4-Bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid
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Overview
Description
3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzimidazole, triazine, and bromophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the triazine ring: This step involves cyclization reactions using appropriate reagents such as hydrazine derivatives.
Attachment of the bromophenoxyethyl group: This is usually done via nucleophilic substitution reactions, where the bromophenoxyethyl moiety is introduced to the triazine-benzimidazole intermediate.
Final functionalization: The propanoic acid group is added through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxyethyl group, where nucleophiles like thiols or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and alkoxides under mild to moderate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Thiol, amine, or alkoxy derivatives.
Scientific Research Applications
3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-{5-[2-(4-fluorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid: Contains a fluorine atom in place of bromine.
3-{5-[2-(4-methylphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromophenoxy group in 3-{5-[2-(4-bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C20H17BrN4O4 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-[5-[2-(4-bromophenoxy)ethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H17BrN4O4/c21-13-5-7-14(8-6-13)29-12-11-24-16-3-1-2-4-17(16)25-20(24)22-19(28)15(23-25)9-10-18(26)27/h1-8H,9-12H2,(H,26,27) |
InChI Key |
VVFJYJDGTVNWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=O)C(=NN23)CCC(=O)O)CCOC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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